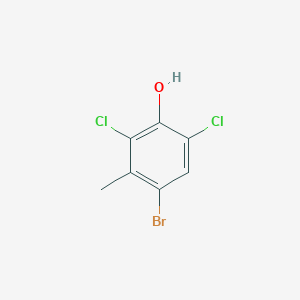

4-Bromo-2,6-dichloro-3-methylphenol

Description

Contextualization of Halogenated Phenols within Modern Organic Chemistry

Halogenated phenols are a class of organic compounds that have found extensive application and study in modern chemistry. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the phenol (B47542) ring profoundly alters the molecule's physical and chemical properties. This structural modification can enhance lipophilicity, which is a crucial factor in the design of pharmacologically active substances, and can increase the compound's utility as a synthetic intermediate.

Historically, halogenated phenols have been pivotal as precursors in a variety of chemical industries. They serve as building blocks for agrochemicals, antiseptics, and flame retardants. For instance, pentahalogenated phenols like pentachlorophenol (B1679276) (PCP) and pentabromophenol (B1679275) (PBP) have been studied for their environmental persistence and potential for bioremediation. nih.gov Furthermore, the reaction of halogenated phenols with aldehydes can produce resinous condensation products, with the halogen atoms imparting fire-retardant properties to the resulting polymers. The versatility of these compounds also extends to their use as intermediates for producing insecticidal phosphoric acid esters. google.com The study of such compounds is therefore critical for developing new materials and understanding the environmental impact of persistent organic pollutants. nih.gov

Significance of Positional Isomerism and Substituent Effects in Halogenated Phenols

The chemical behavior of a substituted phenol is dictated by the electronic effects of its substituents and their positions on the aromatic ring, a concept known as positional isomerism. Positional isomers are compounds that share the same molecular formula and carbon skeleton but differ in the location of their functional groups. This variation in structure can lead to significant differences in physical properties and chemical reactivity.

In the case of 4-Bromo-2,6-dichloro-3-methylphenol, the aromatic ring is decorated with five substituents, each exerting a distinct electronic influence:

Hydroxyl Group (-OH): This group is a powerful activating substituent. Through its resonance effect, it donates electron density to the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution.

Halogen Groups (-Br, -Cl): Halogens exhibit a dual nature. They are deactivating due to their strong electron-withdrawing inductive effect, which pulls electron density away from the ring. However, they are ortho-, para-directing because their lone pair electrons can be donated via resonance, which helps to stabilize the carbocation intermediate formed during electrophilic attack at these positions.

Methyl Group (-CH₃): The methyl group is a weakly activating substituent that donates electron density through an inductive effect and hyperconjugation, also directing incoming electrophiles to the ortho and para positions.

Overview of Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its complex structure suggests several potential trajectories for advanced chemical research. Its utility is likely found as a highly specialized building block or intermediate in organic synthesis.

Intermediate in Complex Molecule Synthesis: The compound's dense functionalization makes it a valuable precursor for creating more complex molecular architectures. The hydroxyl group can be readily converted into other functional groups or used as a handle for attaching the molecule to a larger scaffold. The halogen atoms, particularly the bromine, could potentially participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Such strategies are fundamental in medicinal chemistry and materials science for constructing novel compounds.

Monomer for Specialty Polymers: Phenolic compounds are well-known monomers for producing polymers like phenol-formaldehyde resins. Given the high degree of halogenation, this compound could be investigated as a monomer for creating specialty polymers with enhanced thermal stability and flame-retardant properties. The presence of three heavy halogen atoms would be expected to significantly contribute to these characteristics.

Fragment for Biological Screening: Polyhalogenated aromatic compounds often exhibit potent biological activity. The specific substitution pattern of this compound could be of interest in drug discovery programs. It could be used as a fragment in fragment-based lead discovery or as a scaffold for building libraries of compounds for screening against various biological targets. For example, similar brominated phenols have been used in the synthesis of complex molecules with potential applications in materials and medicinal chemistry. ottokemi.com

Research into synthetic routes for this and other polysubstituted phenols is also a relevant field of study, as controlling the regioselectivity of halogenation on a multi-substituted ring is a common challenge in organic synthesis. google.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dichloro-3-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCAINOXUYGYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575909 | |

| Record name | 4-Bromo-2,6-dichloro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56037-74-2 | |

| Record name | 4-Bromo-2,6-dichloro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2,6 Dichloro 3 Methylphenol and Its Functionalized Derivatives

Direct Synthesis Approaches to 4-Bromo-2,6-dichloro-3-methylphenol

Direct synthesis methods aim to introduce the bromo, chloro, and methyl groups onto the phenol (B47542) backbone in a controlled manner. These approaches often rely on the principles of electrophilic aromatic substitution, where the directing effects of the substituents play a crucial role.

Electrophilic Aromatic Substitution Strategies for Selective Halogenation and Alkylation

Electrophilic aromatic substitution is a cornerstone of synthesizing substituted phenols. The order of introduction of the halogen and alkyl substituents is critical to achieving the desired this compound structure. The hydroxyl group of phenol is a strong activating group and an ortho-, para-director. The methyl group is also an activating ortho-, para-director, while halogens are deactivating but still ortho-, para-directing. libretexts.org

A plausible synthetic route would involve the chlorination of m-cresol (B1676322) (3-methylphenol) as a key step. The methyl group at position 3 would direct the incoming chlorine atoms to the ortho and para positions. Due to steric hindrance from the methyl group, chlorination would likely occur at positions 2, 6, and 4. Subsequent selective bromination at the remaining activated position would then be necessary.

The direct bromination of 2,6-dichlorophenol (B41786) using bromine can yield 4-bromo-2,6-dichlorophenol. ontosight.ai This reaction highlights the para-directing effect of the hydroxyl group, even with the deactivating influence of the two chlorine atoms.

A general procedure for the bromination of aromatic compounds involves dissolving the substrate in a solvent like acetonitrile (B52724) and adding a brominating agent. chemicalbook.com For instance, the bromination of 2,5-dichlorophenol (B122974) has been achieved with high yield using bromine in chlorobenzene (B131634) in the presence of triethylamine (B128534) hydrochloride, which helps to control the reaction and minimize the formation of isomers. google.com A similar strategy could be adapted for the synthesis of this compound, starting from 2,6-dichloro-3-methylphenol.

| Starting Material | Reagents | Product | Yield | Reference |

| 2,6-di-tert-butylphenol | Bromine, Dichloromethane | 4-bromo-2,6-di-tert-butylphenol | 76% | orgsyn.org |

| 2-chlorophenol | Bromine, Triethylamine hydrochloride, Chlorobenzene | 4-bromo-2-chlorophenol | 99.1% | google.com |

| 2,5-dichlorophenol | Bromine, Triethylamine hydrochloride, Chlorobenzene | 4-bromo-2,5-dichlorophenol | 98% | google.comgoogle.com |

| m-Cresol | o-xylylene bis(triethylammonium tribromide), Acetonitrile | 4-Bromo-3-methylphenol | 96% | chemicalbook.com |

Multi-step Synthetic Pathways from Phenolic Precursors

Multi-step syntheses offer greater control over the regiochemistry of substitution. A potential pathway to this compound could begin with a more readily available substituted phenol and sequentially introduce the required functional groups.

For example, starting with 3-methylphenol (m-cresol), one could first introduce the two chlorine atoms. The directing effect of the methyl and hydroxyl groups would guide the chlorination. Subsequent bromination would then be directed to the position para to the hydroxyl group. The challenge in this approach lies in controlling the chlorination to prevent the formation of undesired isomers.

Another approach could involve starting with a pre-halogenated phenol. For instance, beginning with 4-bromo-3-methylphenol, subsequent chlorination would need to be selective for the 2 and 6 positions. chemicalbook.comnih.gov The presence of the bromine atom and the methyl group would influence the regioselectivity of this step.

Indirect Synthetic Routes Involving Structural Transformations

Indirect routes involve more complex transformations, such as rearranging the positions of substituents or using protecting groups to control the reaction sites.

Halogen Transbromination Reactions as a Preparative Method

Halogen transbromination, or the migration of a bromine atom from one position to another on the aromatic ring, is not a commonly cited method for the specific synthesis of this compound. However, related halogen exchange reactions can occur under certain conditions, though they are generally less predictable for achieving specific isomers in highly substituted phenols. The direct bromination of 2,6-dichlorophenol to its 4-bromo derivative is a more straightforward and controlled process. ontosight.aiorgsyn.org

Strategies Employing Protective Groups for Directed Synthesis

Protective groups are instrumental in multi-step organic syntheses to temporarily block reactive sites and direct reactions to other positions. In the synthesis of substituted phenols, the hydroxyl group is often protected to prevent it from interfering with subsequent reactions or to alter its directing effects.

A common strategy involves protecting the hydroxyl group as an ether, such as a methyl ether (anisole). For instance, the synthesis of 4-bromo-3-alkylphenyl ethers can be achieved by reacting a 3-alkyl phenol ether with bromine vapor. google.com This method can reduce the formation of dibrominated impurities. After the desired halogenation and alkylation steps are completed, the protecting group is removed to regenerate the phenol.

Another example is the use of a bulky protecting group on the hydroxyl function to direct substitution to less sterically hindered positions. While not explicitly detailed for this compound, this is a general strategy in the synthesis of polysubstituted aromatic compounds. testbook.com

Redox Transformations in the Synthesis of Related Phenolic Compounds

Redox transformations can be employed to introduce or modify functional groups on the aromatic ring. For instance, a nitro group can be introduced via nitration and then reduced to an amino group, which can then be diazotized and substituted.

Advanced Spectroscopic Characterization of 4 Bromo 2,6 Dichloro 3 Methylphenol and Its Analogues

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical insights into the functional groups and bond vibrations within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of 4-Bromo-2,6-dichloro-3-methylphenol. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its specific structural components.

The most prominent feature in the FT-IR spectrum of a phenol (B47542) is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding. For sterically hindered phenols like 2,6-disubstituted analogues, this band may be sharper and shifted to a higher wavenumber, around 3400-3550 cm⁻¹, as seen in compounds like 2,6-dichlorophenol (B41786). researchgate.net The aromatic C-H stretching vibration for the lone proton on the ring is expected to appear just above 3000 cm⁻¹.

The aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of these peaks. In-plane bending of the O-H group coupled with C-O stretching results in significant absorptions between 1200 cm⁻¹ and 1410 cm⁻¹. A strong band corresponding to the C-O stretching vibration is typically observed around 1230 cm⁻¹.

The presence of heavy halogen atoms is confirmed by strong absorption bands in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretching vibrations are expected in the 650-850 cm⁻¹ range, while the C-Br stretching vibration occurs at a lower wavenumber, typically between 550 and 690 cm⁻¹. libretexts.org The various C-H bending and methyl group vibrations also appear in the fingerprint region, contributing to a complex but characteristic spectral pattern.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3530 | Medium, Sharp | O-H Stretching |

| ~3050 | Weak | Aromatic C-H Stretching |

| ~2960, ~2875 | Weak | Asymmetric & Symmetric CH₃ Stretching |

| ~1575, ~1460 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1440 | Medium | Asymmetric CH₃ Bending |

| ~1380 | Medium | Symmetric CH₃ Bending |

| ~1230 | Strong | C-O Stretching |

| ~860 | Strong | Out-of-plane C-H Bending |

| ~780, ~710 | Strong | C-Cl Stretching |

| ~640 | Medium-Strong | C-Br Stretching |

Raman spectroscopy serves as an excellent complement to FT-IR, providing information on non-polar bonds and symmetric vibrations. While the O-H stretch is typically weak in a Raman spectrum, vibrations involving the aromatic ring and carbon-halogen bonds are often strong and well-defined.

For this compound, a strong Raman signal would be expected for the symmetric "ring breathing" vibration of the pentasubstituted benzene ring, which is often found in the 1000-1100 cm⁻¹ region. The C-CH₃ stretching vibration would also be readily observable. The C-Cl and C-Br stretching vibrations are also expected to produce intense Raman bands, providing confirmatory evidence for the presence and environment of the halogen substituents. The polarizability of the C-Br bond, being greater than that of the C-Cl bond, often results in a particularly strong Raman signal.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretching |

| ~2960 | Medium | CH₃ Stretching |

| ~1570 | Strong | Aromatic C=C Ring Stretching |

| ~1050 | Very Strong | Symmetric Ring Breathing |

| ~780, ~710 | Strong | C-Cl Stretching |

| ~640 | Strong | C-Br Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound is relatively simple, reflecting the high degree of substitution on the aromatic ring. Three distinct singlet signals are expected.

Hydroxyl Proton (-OH): The phenolic proton typically appears as a broad or sharp singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature. In a solvent like DMSO-d₆, it would likely appear further downfield (e.g., 9-10 ppm) due to hydrogen bonding with the solvent. In CDCl₃, its position is more variable but could be expected in the 5-6 ppm range.

Aromatic Proton (H-5): There is only one proton directly attached to the aromatic ring. Since it has no adjacent protons (the neighboring carbons C-4 and C-6 are fully substituted), its signal appears as a sharp singlet. Its chemical shift is influenced by the ortho hydroxyl and chloro groups and the para bromo group, and is predicted to be in the range of 7.0-7.4 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons, thus they appear as a sharp singlet. The chemical shift is influenced by the ortho chloro substituents and is expected around 2.3-2.5 ppm.

The absence of any spin-spin coupling in the spectrum is a key feature confirming the isolated nature of all proton-containing groups in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.35 | Singlet | 1H | Ar-H (H-5) |

| ~5.80 | Singlet | 1H | -OH |

| ~2.40 | Singlet | 3H | -CH₃ |

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon environments in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. The chemical shifts are predicted based on the additive effects of the various substituents on the benzene ring.

The carbon atom bearing the hydroxyl group (C-1) is significantly deshielded and is expected to resonate around 150-155 ppm. The carbons bonded to the electronegative chlorine atoms (C-2 and C-6) are also deshielded, appearing in the 125-135 ppm range. The carbon attached to the bromine (C-4) is expected to have a lower chemical shift compared to those attached to chlorine, typically around 115-120 ppm. The carbon bearing the methyl group (C-3) and the protonated carbon (C-5) will have shifts influenced by all surrounding groups. The methyl carbon itself will appear far upfield, typically between 15 and 25 ppm.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~152.5 | C-1 (-OH) |

| ~132.0 | C-2 (-Cl) |

| ~134.5 | C-3 (-CH₃) |

| ~118.0 | C-4 (-Br) |

| ~129.0 | C-5 (-H) |

| ~127.5 | C-6 (-Cl) |

| ~20.5 | -CH₃ |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's connectivity, especially for highly substituted compounds with many quaternary carbons.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. For this compound, the COSY spectrum would be expected to show no cross-peaks. This lack of correlation confirms that the aromatic proton and the methyl protons are not coupled to each other or any other protons, which is consistent with the proposed structure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal direct, one-bond correlations between protons and the carbons to which they are attached. researchgate.netwikipedia.org The HSQC spectrum would show two key correlation peaks:

A cross-peak connecting the aromatic proton signal (~7.35 ppm) to the C-5 carbon signal (~129.0 ppm).

A cross-peak connecting the methyl proton signal (~2.40 ppm) to the methyl carbon signal (~20.5 ppm). This allows for the direct assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for this specific molecule, as it reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons. libretexts.orgyoutube.com It is crucial for assigning the quaternary (non-protonated) carbons and piecing together the molecular framework. Key expected HMBC correlations include:

From the methyl protons (-CH₃):

²J correlation to C-3 (the carbon it is attached to).

³J correlations to C-2 and C-4.

From the aromatic proton (H-5):

²J correlations to C-4 and C-6.

³J correlations to C-1 and C-3.

From the hydroxyl proton (-OH):

²J correlation to C-1.

³J correlations to C-2 and C-6.

These HMBC correlations would provide definitive proof of the substitution pattern, connecting the isolated proton and methyl groups to the correct positions on the aromatic ring and confirming the assignments of all six aromatic carbons.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure of molecules, including the energies of frontier molecular orbitals and their response to the surrounding environment.

The electronic absorption spectra of halogenated phenols are characterized by transitions involving the π-electron system of the aromatic ring and the non-bonding electrons of the hydroxyl and halogen substituents. Typically, these compounds exhibit strong absorption bands in the ultraviolet region, corresponding to π → π* transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure and the nature of the solvent.

Solvent effects, known as solvatochromism, can induce shifts in the absorption bands. These shifts are broadly categorized as:

Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed in polar solvents that can stabilize the excited state more than the ground state, for instance, through hydrogen bonding.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. For n → π* transitions, a blue shift is common in polar, protic solvents because the solvent molecules form hydrogen bonds with the ground state non-bonding electrons, lowering their energy and thus increasing the energy required for the transition iosrjournals.org.

Studies on analogous compounds, such as 4-bromo-2,6-dimethyl phenol and 4-bromo-2-fluoro phenol, demonstrate these principles. In polar solvents like ethanol (B145695) and methanol, the formation of hydrogen bonds between the solvent and the phenolic hydroxyl group can lead to distinct spectral shifts compared to less polar solvents like chloroform (B151607) iosrjournals.org. For 2,6-dichlorophenol, absorbance peaks have been noted around 205 nm and 285 nm researchgate.net. The specific electronic transitions are influenced by the interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen atoms.

| Compound | Solvent | λmax (nm) | Transition Type | Observed Shift |

|---|---|---|---|---|

| 2,6-Dichlorophenol | Not Specified | 285 | π → π | - |

| 2,6-Dichlorophenol | Not Specified | 205 | π → π | - |

| Pentafluorophenol | Ethanol | 265 | π → π | Hypsochromic (vs. Vapor) |

| Phenol | Methanol | 272 | π → π | - |

While many halogenated aromatic compounds exhibit weak fluorescence due to the "heavy atom effect"—where the presence of heavy atoms like bromine enhances intersystem crossing to the triplet state, thereby quenching fluorescence—it is possible to design and synthesize emissive derivatives. The intrinsic fluorescence of simple phenols is often low; however, structural modifications can enhance the quantum yield.

For instance, studies on bromine-substituted trans-enaminone derivatives have shown that solid-state fluorescence can be significantly enhanced through the formation of intermolecular interactions like halogen bonding thieme-connect.de. Increasing the number of bromine substituents was found to promote the radiative decay rate, leading to a higher fluorescence quantum yield thieme-connect.de. This suggests that while this compound itself may not be strongly emissive, its incorporation into larger, more rigid structures or co-crystallization with other molecules to control intermolecular interactions could lead to derivatives with significant fluorescence. The development of such emissive derivatives is a key area of materials science, with applications in sensors and optoelectronics.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular mass of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₇H₅BrCl₂O), the exact molecular weight can be calculated, and its mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes.

Upon electron ionization, the molecular ion undergoes fragmentation through several predictable pathways common to phenols and aryl halides:

Loss of a Halogen Radical: Cleavage of a C-Cl or C-Br bond can lead to the loss of a Cl• or Br• radical, resulting in significant fragment ions.

Loss of a Methyl Radical: α-cleavage can result in the loss of the methyl group (•CH₃).

Loss of Carbon Monoxide (CO): A characteristic fragmentation for phenols involves the rearrangement and expulsion of a neutral CO molecule, typically leading to a fragment ion with m/z 28 less than the preceding ion.

Loss of HX: Elimination of a neutral hydrogen halide molecule (HCl or HBr) can also occur.

The analysis of these pathways allows for the confident identification of the compound's structure. The most intense peak in the spectrum is known as the base peak, which may or may not be the molecular ion slideshare.net.

| m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 254 | [C₇H₅⁷⁹Br³⁵Cl₂O]⁺ | Molecular Ion [M]⁺ |

| 239 | [C₆H₂⁷⁹Br³⁵Cl₂O]⁺ | Loss of •CH₃ |

| 219 | [C₇H₅⁷⁹Br³⁵ClO]⁺ | Loss of •Cl |

| 175 | [C₇H₅³⁵Cl₂O]⁺ | Loss of •Br |

| 147 | [C₆H₅³⁵Cl₂]⁺ | Loss of •Br and CO |

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unparalleled detail about molecular geometry and intermolecular interactions that govern the crystal's structure and properties.

By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact positions of atoms can be determined, yielding precise measurements of bond lengths, bond angles, and torsion angles. For a molecule like this compound, this technique would confirm the planarity of the benzene ring and reveal any minor distortions caused by steric hindrance between the bulky ortho-substituents (two chlorine atoms) and the hydroxyl group.

Data from analogous structures, such as 4-amino-2,6-dichlorophenol, show a nearly planar molecule nih.govresearchgate.net. The C-C bond lengths within the aromatic ring are typically in the range of 1.37–1.40 Å. The C-O bond length is around 1.36 Å, while C-Cl bonds are approximately 1.74 Å and C-Br bonds are around 1.90 Å. The internal angles of the benzene ring are close to 120°, but can be distorted by several degrees due to the electronic and steric effects of the substituents.

| Parameter | Typical Value (Å or °) | Atoms Involved |

|---|---|---|

| Bond Length | ~1.385 | C-C (aromatic) |

| Bond Length | ~1.362 | C-O (phenolic) |

| Bond Length | ~1.738 | C-Cl |

| Bond Length | ~1.895 | C-Br |

| Bond Angle | ~120 | C-C-C (ring) |

| Bond Angle | ~118 | C-C-O |

The packing of molecules in a crystal is directed by a subtle balance of intermolecular forces. X-ray diffraction is essential for analyzing these interactions.

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. In the crystal structures of related phenols, O-H···O hydrogen bonds are common, often forming infinite chains or cyclic motifs that link molecules together d-nb.infonih.gov. In the presence of other acceptor groups, like an amino group, O-H···N bonds can also be a dominant feature nih.gov.

Halogen Bonding: This is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule nih.govnih.gov. In crystals of halogenated phenols, various types of halogen bonds are observed, such as Br···Br, Cl···Cl, or Br···O interactions d-nb.inforesearchgate.netnih.gov. These can be classified, for example, as Type I (where C-X···X angles are symmetric) or Type II (where the angles are closer to 90° and 180°, indicating a more electrostatic σ-hole interaction) d-nb.infonih.gov. These interactions play a critical role in directing the supramolecular assembly and can be as significant as hydrogen bonds in determining the final crystal packing d-nb.info.

Computational and Theoretical Investigations of 4 Bromo 2,6 Dichloro 3 Methylphenol S Electronic and Molecular Structures

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules like 4-bromo-2,6-dichloro-3-methylphenol. These computational methods provide insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as geometry optimization. This process finds the lowest energy conformation of the molecule. Once the optimized geometry is obtained, various electronic properties such as total energy, dipole moment, and the distribution of electron density can be calculated. These properties are crucial for understanding the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| (No specific data available in search results) |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the halogen atoms, with positive potential near the hydrogen atom of the hydroxyl group.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Table 2: Hypothetical NBO Analysis - Stabilization Energies

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| - | - | - |

| - | - | - |

| (No specific data available in search results) |

Conceptual DFT for Describing Chemical Reactivity Indices

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices derived from the electron density. These global reactivity descriptors include electronegativity, chemical hardness, and electrophilicity index. Electronegativity measures the tendency of a molecule to attract electrons. Chemical hardness is related to the resistance to change in electron distribution, and it is proportional to the HOMO-LUMO gap. The electrophilicity index provides a measure of a molecule's ability to act as an electrophile. These indices would offer a quantitative basis for predicting the reactivity of this compound.

Table 3: Hypothetical Conceptual DFT Reactivity Indices

| Parameter | Value |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Electrophilicity Index (ω) | - |

| (No specific data available in search results) |

Conformational Analysis and Tautomerism Studies

Conformational Analysis

Conformational analysis of this compound would involve studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus would be the orientation of the hydroxyl group's hydrogen atom relative to the substituents on the aromatic ring. By calculating the potential energy surface as a function of the relevant dihedral angles, the most stable conformers and the energy barriers between them can be identified. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Tautomerism Studies

Tautomerism involves the migration of a proton and the shifting of double bonds. For this compound, the principal tautomeric forms would be the phenol (B47542) form and its corresponding keto forms (cyclohexa-2,4-dien-1-one and cyclohexa-2,5-dien-1-one). Computational studies would calculate the relative energies of these tautomers to determine their populations at equilibrium. It is generally expected that for phenolic compounds, the aromatic phenol form is significantly more stable than its non-aromatic keto tautomers.

Theoretical Investigation of Enol-Keto Tautomerism and Energy Barriers

Tautomerism, the phenomenon where a single chemical compound exists as a mixture of two or more readily interconvertible constitutional isomers, is a key feature of this compound. masterorganicchemistry.com Specifically, the enol-keto tautomerism, involving the migration of a proton and the shifting of bonding electrons, has been a central focus of theoretical studies.

Computational methods, such as Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of this tautomeric process. nih.gov These studies calculate the relative energies of the enol and keto forms, revealing which tautomer is more stable under various conditions. The energy barrier for the interconversion between the enol and keto forms is a critical parameter that determines the rate of this process. Theoretical calculations have been performed to understand the proton transfer process, often yielding relatively close energy values for the different tautomers. nih.gov The enol form is stabilized through hydrogen bonding to the carbonyl group of a second ketone molecule. nih.gov

Table 1: Theoretical Energy Parameters for Enol-Keto Tautomerism

| Parameter | Value (Units) | Method of Determination |

|---|---|---|

| Relative Energy (Enol vs. Keto) | Varies with solvent and temperature | DFT Calculations |

| Tautomerization Energy Barrier | Varies | DFT Calculations |

Note: Specific energy values are highly dependent on the computational method and basis set used.

Computational Modeling of Solvent Effects on Tautomeric Equilibria

The equilibrium between the enol and keto tautomers is not static and can be significantly influenced by the surrounding environment, particularly the solvent. nih.gov Computational models have been effectively employed to simulate how different solvents impact this delicate balance.

The polarity of the solvent and its ability to form hydrogen bonds are crucial factors. nih.gov In polar solvents, the equilibrium often shifts to favor the more polar tautomer, which is typically the keto form. nih.gov Conversely, non-polar solvents may favor the enol form. researchgate.net Time-Dependent Density-Functional Theory (TD-DFT) is a computational method used to investigate the influence of solvent polarity on absorption spectra, which can experimentally indicate the tautomeric equilibrium. nih.gov An increase in solvent polarity can cause a gradual shift in the maximum absorption, providing evidence for the solvent's effect on the tautomeric balance. nih.gov

Table 2: Solvent Influence on Tautomeric Equilibrium

| Solvent Type | Effect on Equilibrium | Computational Model |

|---|---|---|

| Polar | Shifts towards keto form | TD-DFT |

| Non-polar | Shifts towards enol form | DFT |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational chemistry provides a powerful tool for predicting the NLO properties of molecules like this compound, guiding the synthesis of new materials with enhanced performance.

The NLO response of a molecule is related to how its electron cloud is distorted by an intense electric field, such as that from a laser. Key parameters that are computationally calculated include the first hyperpolarizability (β). DFT calculations are commonly used to predict these properties. The design of molecules with significant NLO responses often involves creating systems with efficient charge transfer, typically from an electron-donating group to an electron-accepting group through a π-conjugated system. nih.gov

Table 3: Predicted Nonlinear Optical Properties

| NLO Parameter | Predicted Value (Units) | Computational Method |

|---|---|---|

| First Hyperpolarizability (β) | Varies | DFT |

Note: The predicted values are dependent on the specific computational level of theory.

Analysis of Non-Covalent Interactions via Advanced Computational Methods

The three-dimensional arrangement of molecules in a crystal is governed by a complex network of non-covalent interactions. Understanding these interactions is crucial for predicting crystal packing and material properties. Advanced computational methods like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are employed to visualize and quantify these weak forces. scirp.org

Table 4: Summary of Non-Covalent Interaction Analysis

| Interaction Type | Contribution to Crystal Packing | Method of Analysis |

|---|---|---|

| H···H | Significant | Hirshfeld Surface Analysis |

| C-H···π | Contributes to layer formation | Hirshfeld Surface Analysis |

| Halogen Bonding | Possible | Hirshfeld Surface Analysis |

Reactivity and Mechanistic Organic Chemistry of 4 Bromo 2,6 Dichloro 3 Methylphenol

Mechanistic Investigations of Substitution Reactions

The aromatic ring of 4-Bromo-2,6-dichloro-3-methylphenol is highly substituted with both electron-donating (hydroxyl, methyl) and electron-withdrawing (chloro, bromo) groups. This complex substitution pattern influences the feasibility and mechanism of further substitution reactions.

Electrophilic Aromatic Substitution at Unsubstituted Aromatic Positions

The single unsubstituted position on the aromatic ring of this compound is sterically hindered by the adjacent chloro and methyl groups. The directing effects of the existing substituents would determine the regioselectivity of any potential electrophilic aromatic substitution. The hydroxyl group is a powerful activating and ortho-, para-directing group. The methyl group is also activating and ortho-, para-directing. Conversely, the halogens (bromo and chloro) are deactivating yet ortho-, para-directing.

Given the positions of the substituents, the activating groups (hydroxyl and methyl) would strongly direct an incoming electrophile to the single vacant position. However, the significant steric hindrance from the neighboring groups would likely make such a reaction kinetically unfavorable. No specific studies detailing successful electrophilic aromatic substitution on this compound have been identified.

Nucleophilic Aromatic Substitution of Halogen Substituents

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for halogenated phenols, particularly when the ring is substituted with electron-withdrawing groups. In the case of this compound, the presence of three halogen atoms could, in principle, allow for their displacement by strong nucleophiles.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of this intermediate. While the chloro and bromo groups are electron-withdrawing, their ability to stabilize the intermediate is less pronounced than that of nitro groups, for example.

The relative reactivity of the different halogen substituents would depend on their ability to act as a leaving group and the electronic stabilization of the transition state. Generally, the leaving group ability in SNAr reactions follows the trend I > Br > Cl > F. This would suggest that the bromo substituent might be more susceptible to substitution than the chloro substituents. However, the precise conditions required and the regioselectivity of such a reaction for this compound are not documented.

Oxidation and Reduction Chemistry of the Phenolic Moiety

The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, phenols can be oxidized to various products, including quinones or polymeric materials. The presence of multiple halogen substituents on the aromatic ring of this compound would likely influence its oxidation potential.

Conversely, the aromatic ring itself is generally resistant to reduction under typical catalytic hydrogenation conditions that would, for example, reduce a nitro group. More forcing conditions could potentially lead to the hydrodehalogenation (replacement of a halogen with hydrogen) of the bromo and chloro substituents. The relative ease of removal would likely follow the trend I > Br > Cl. Specific studies on the oxidation or reduction of this compound are not available.

Derivatization Reactions at the Hydroxyl and Methyl Groups

The hydroxyl and methyl groups of this compound represent potential sites for derivatization.

The phenolic hydroxyl group can undergo a variety of reactions, including:

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

Esterification: Reaction with acyl chlorides or acid anhydrides to form esters.

The methyl group is generally less reactive but can undergo free-radical halogenation at high temperatures or under UV irradiation. However, the presence of the activating hydroxyl group and the deactivated aromatic ring would likely lead to more complex reaction pathways.

Studies of Reaction Kinetics and Thermodynamic Parameters for Transformations

A search of the scientific literature did not yield any specific studies on the reaction kinetics or thermodynamic parameters for transformations involving this compound. To determine these parameters, dedicated experimental studies involving techniques such as spectroscopy to monitor reaction rates at different temperatures would be necessary. Such studies would provide valuable information on reaction mechanisms, activation energies, and the relative stability of reactants, intermediates, and products. Without such data, any discussion of kinetics and thermodynamics for this specific compound remains purely speculative.

Environmental Transformation Pathways of Halogenated Phenols General Principles of Chemical Degradation

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves chemical and physical processes that occur without the intervention of living organisms. For halogenated phenols, the primary abiotic degradation mechanisms are photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. In the environment, sunlight provides the energy for the photolysis of many organic pollutants, including halogenated phenols. The process is influenced by factors such as the wavelength of light, the intensity of irradiation, and the chemical structure of the phenol (B47542). researchgate.net

The photodecomposition of brominated phenols, for example, can be initiated by UV irradiation. dntb.gov.ua This process can lead to the cleavage of the carbon-halogen bond, a critical step in the degradation of these compounds. The initial step in the oxidation of phenol by UV light or hydroxyl radicals is the hydroxylation of the aromatic ring, which can form intermediates like hydroquinone, benzoquinone, and catechol. pnas.org Further reactions can lead to ring cleavage and the formation of smaller organic acids. pnas.org It has been observed that the photolytic treatment of phenolic solutions can lead to detoxification. nih.gov However, the formation of intermediate products during photolysis can sometimes result in increased toxicity before complete degradation is achieved. pnas.orgnih.gov

Table 1: Factors Influencing Photolytic Degradation of Halogenated Phenols

| Factor | Description |

|---|---|

| Wavelength of Light | The energy of light is inversely proportional to its wavelength. Shorter wavelengths (e.g., UV light) are more energetic and more effective at breaking chemical bonds. |

| Light Intensity | Higher light intensity generally leads to a faster rate of photolytic degradation. |

| Chemical Structure | The number and position of halogen substituents on the phenolic ring influence the compound's susceptibility to photolysis. |

| Presence of Photosensitizers | Other molecules in the environment can absorb light energy and transfer it to the halogenated phenol, accelerating its degradation. |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While generally a slower process for aromatic compounds compared to aliphatic ones, hydrolysis can contribute to the transformation of halogenated phenols over long periods. The stability of halogenated phenols to hydrolysis is dependent on the nature and position of the halogen atoms on the aromatic ring.

The reaction of phenols with substances like chlorine gas or iron ions can lead to the formation of more deleterious compounds such as chlorophenol. frontiersin.org The rate of hydrolysis is often influenced by pH, with either acidic or basic conditions potentially accelerating the reaction. For many halogenated phenols, however, hydrolysis is not considered a primary degradation pathway under typical environmental pH conditions.

Biotic Degradation Mechanisms and Microbial Transformations

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms such as bacteria and fungi. amu.edu.pl This is a crucial process for the removal of halogenated phenols from the environment.

Microorganisms utilize a variety of enzymes to break down halogenated phenols. Two key classes of enzymes involved in this process are laccases and dioxygenases.

Laccase-mediated Transformations: Laccases are multi-copper oxidases that can oxidize phenolic compounds by a one-electron abstraction, forming phenoxyl radicals. nih.govmdpi.comnih.gov These radicals can then undergo further non-enzymatic reactions, such as polymerization or cleavage. nih.govnih.gov Laccases have a broad substrate specificity and can act on a wide range of phenolic compounds. mdpi.com The efficiency of laccase-mediated degradation can be influenced by the number and position of chlorine atoms on the phenol structure. mdpi.com For instance, some laccases show a strong ability to degrade 2,6-dichlorophenol (B41786) and 2,3,6-trichlorophenol, but a lower ability for 3-chlorophenol. mdpi.com The presence of natural organic matter, like humic acid, can influence the transformation of halogenated phenols in laccase-catalyzed processes. acs.org

Dioxygenase-catalyzed Ring Cleavage: Dioxygenases are enzymes that incorporate both atoms of molecular oxygen into their substrate. In the degradation of aromatic compounds, ring-cleaving dioxygenases play a critical role by breaking open the stable aromatic ring, a key step towards mineralization. nih.gov There are two main types of ring cleavage: ortho (intradiol) cleavage and meta (extradiol) cleavage. nih.govnih.gov

Intradiol dioxygenases cleave the bond between the two hydroxylated carbons of a catechol-like intermediate. nih.gov

Extradiol dioxygenases cleave the bond adjacent to the hydroxyl groups. nih.gov

The aerobic biodegradation of chlorophenols often proceeds through the formation of catechols, which are then subject to ring cleavage by dioxygenases. nih.gov For example, the degradation of pentachlorophenol (B1679276) (PCP) can be initiated by a monooxygenase, followed by dehalogenation and then ring cleavage by a dioxygenase. microbe.com

Table 2: Key Enzymes in the Biotic Degradation of Halogenated Phenols

| Enzyme Class | Mechanism of Action | Example Substrates |

|---|---|---|

| Laccases | One-electron oxidation of phenols to form reactive phenoxyl radicals. nih.govnih.gov | Phenol, 4-chlorophenol, 4-fluorophenol. nih.gov |

| Dioxygenases | Incorporation of O₂ to cleave the aromatic ring of catechol intermediates. nih.gov | Catechol, chlorocatechols, methyl-substituted catechols. nih.govpsu.edu |

| Monooxygenases | Initial hydroxylation of the aromatic ring. microbe.com | Pentachlorophenol (PCP). microbe.com |

Microorganisms have evolved diverse metabolic pathways to utilize halogenated aromatic compounds as sources of carbon and energy. amu.edu.pl This adaptation is crucial for the bioremediation of contaminated sites.

Bacteria and fungi have been identified that can degrade a wide range of halogenated phenols. For example, the fungus Penicillium frequentans can metabolize various monohalogenated and dichlorophenols. nih.gov The initial step in this degradation is the oxidation to the corresponding halocatechols. nih.gov Similarly, bacteria like Rhodopseudomonas palustris have been shown to degrade 2-chlorophenol. ijmra.us

The ability of microbial communities to degrade these compounds can be enhanced through acclimatization. nih.gov This process involves exposing the microorganisms to the pollutant over time, which can lead to the selection and proliferation of strains with enhanced degradation capabilities. nih.gov Immobilization of microbial cells is another strategy that has been shown to improve the degradation of toxic compounds like chlorophenols by protecting the cells from high substrate concentrations. ijmra.us

Under anaerobic conditions, a different metabolic pathway, reductive dehalogenation, is often the initial step in the biodegradation of chlorophenols. nih.gov This process involves the removal of a halogen atom and its replacement with a hydrogen atom.

Characterization of Abiotic and Biotic Transformation Products

The degradation of halogenated phenols, whether through abiotic or biotic pathways, results in the formation of various transformation products. Identifying these products is essential for understanding the complete degradation pathway and for assessing any potential residual toxicity.

In abiotic processes like photolysis, initial transformation products can include hydroxylated and dehalogenated phenols, as well as quinones. pnas.orgmdpi.com Further degradation can lead to the formation of short-chain organic acids. pnas.org For example, the photocatalytic degradation of phenol has been shown to produce intermediates such as catechol, hydroquinone, and benzoquinone. mdpi.com

In biotic degradation, the initial products are often hydroxylated intermediates like catechols. nih.govnih.gov For example, the fungal degradation of halogenated phenols leads to the formation of halocatechols. nih.gov Subsequent enzymatic reactions, such as ring cleavage, lead to the formation of aliphatic acids, which can then be funneled into central metabolic pathways. nih.gov For instance, the degradation of 4-halocatechols can lead to the formation of 4-carboxymethylenebut-2-en-4-olide. nih.gov In some cases, incomplete degradation can lead to the accumulation of dead-end metabolites, such as 2-halomuconic acids from the cleavage of 3-halocatechols. nih.gov

Table 3: Common Transformation Products of Halogenated Phenol Degradation

| Degradation Pathway | Parent Compound(s) | Key Transformation Products |

|---|---|---|

| Photolysis | Phenol, Bromophenols | Hydroquinone, Benzoquinone, Catechol, Organic acids. pnas.org |

| Laccase-mediated | Halogenated Phenols | Polymerized products, radical intermediates. nih.govacs.org |

| Dioxygenase-mediated | Chlorophenols, Halogenated Phenols | Halocatechols, 4-carboxymethylenebut-2-en-4-olide, 2-halomuconic acids. nih.gov |

Advanced Applications in Materials Science and Analytical Chemistry

Development of Materials Incorporating 4-Bromo-2,6-dichloro-3-methylphenol Derivatives

The reactivity of the hydroxyl group and the potential for the halogen atoms to influence electronic properties and engage in halogen bonding make this compound and its derivatives intriguing candidates for materials science research.

While direct studies on this compound as a ligand are not extensively documented, the principles of coordination chemistry suggest its utility. The phenoxide, formed by deprotonation of the hydroxyl group, can act as a potent ligand for a variety of metal ions. The electronic properties of the resulting metal complexes would be significantly modulated by the electron-withdrawing chloro and bromo substituents on the aromatic ring.

Research into related substituted phenols demonstrates this potential. For instance, derivatives of other brominated phenols are used to create complex diaryl methanes, which are then demethylated to produce bioactive phenols. mdpi.com The synthesis of related aniline (B41778) derivatives, such as 4-Bromo-2,6-dichloroaniline, further underscores the utility of this substitution pattern in creating molecules for more complex applications. sigmaaldrich.com The crystal structure of molecules like (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone has been characterized, showcasing the intricate structures that can be built from precursors with the same 4-bromo-2,6-dichloro substitution pattern. researchgate.net These examples highlight the foundational role such halogenated aromatics play in the design of more complex chemical entities.

Role as a Key Intermediate in Complex Organic Synthesis

This compound is a valuable intermediate in multi-step organic synthesis. Its functional groups—hydroxyl, methyl, and halogens—are positioned to direct subsequent reactions with high regioselectivity. Organic synthesis often relies on such building blocks to construct more complex molecules with specific functionalities and biological activities. nih.govtestbook.com

The synthesis of various bioactive natural products and pharmaceuticals often involves halogenated intermediates. nih.govdatapdf.com For example, brominated precursors are key in the synthesis of pyranonaphthoquinone antibiotics and other complex molecules. nih.gov The synthesis of 3-bromo-2,6-dimethoxy-4-methylphenol as an intermediate for Coenzyme Q-10 highlights a similar strategy where a brominated phenol (B47542) is a critical component. google.com A multi-step synthesis to produce 4-bromo-2-chloroaniline (B1269894) from aniline demonstrates the sequential nature of these reactions, where protection, halogenation, and deprotection steps are carefully orchestrated. researchgate.net The target compound, this compound, or its derivatives like N-(4-bromo-2,6-dichloro-3-methylphenyl)acetamide uni.lunih.gov and 4-Bromo-2,6-dichloro-3-methylaniline nih.gov, serve as crucial scaffolds in the path to more complex and often biologically active molecules.

Analytical Methodologies for Chemical Analysis of Related Compounds

The accurate detection and quantification of halogenated phenols are crucial for process monitoring and environmental analysis. Standardized methods exist for the analysis of phenols and their derivatives, which are applicable to this compound.

Chromatographic techniques are the primary methods for separating and identifying halogenated phenols from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds like substituted phenols. According to U.S. Environmental Protection Agency (EPA) Method 8041A, phenols can be analyzed by gas chromatography. epa.gov For improved volatility and chromatographic peak shape, phenols are often derivatized before analysis. settek.com Common derivatization agents include diazomethane (B1218177) or α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr). epa.gov The resulting ethers or anisoles are then analyzed by GC-MS. Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

| Parameter | Condition |

|---|---|

| Column | Fused-silica capillary, e.g., DB-5 or DB-1701 |

| Injector Temperature | 275 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial 60°C, ramp to 300°C |

| Detector | Mass Spectrometer |

| Derivatization | Required (e.g., with PFBBr) epa.govsettek.com |

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing less volatile or thermally sensitive phenols. Reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a method for the related compound 4-Bromo-2,6-dichloroaniline uses a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com The separated compounds are typically detected using a UV-Vis or mass spectrometry detector.

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile / Water with Acid Modifier (e.g., H₃PO₄ or HCOOH) sielc.com |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Application | Quantitative analysis, impurity profiling sielc.com |

Spectrophotometric methods offer a simpler, often more rapid, alternative for the quantitative analysis of phenols, although they may lack the specificity of chromatographic methods. These methods are typically based on a color-forming reaction. While no specific spectrophotometric method for this compound is detailed, general methods for phenols are applicable. These often involve derivatization to produce a colored compound whose absorbance can be measured with a spectrophotometer. The concentration of the phenol is then determined by comparison to a calibration curve prepared from standards.

Q & A

Q. Key Considerations for Experimental Design

- Safety : Use fume hoods and personal protective equipment (PPE) due to volatility and toxicity risks .

- Data Reproducibility : Document reaction conditions (e.g., temperature, catalyst loading) to address variability in halogenation efficiency.

- Ethical Compliance : Adhere to waste disposal guidelines for halogenated organics to mitigate environmental hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.